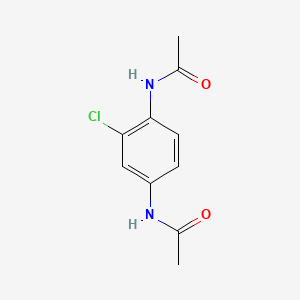

N,N'-(2-Chloro-1,4-phenylene)bisacetamide

Übersicht

Beschreibung

N,N'-(2-Chloro-1,4-phenylene)bisacetamide is a useful research compound. Its molecular formula is C10H11ClN2O2 and its molecular weight is 226.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Given its structural similarity to other acetamide derivatives, it may interact with proteins or enzymes in the body, potentially altering their function .

Pharmacokinetics

Based on its chemical structure, it is reasonable to predict that it might be well absorbed in the body due to its small size and polar nature .

Biochemische Analyse

Biochemical Properties

N,N’-(2-Chloro-1,4-phenylene)diacetamide plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetyltransferases, which are enzymes responsible for transferring acetyl groups to specific substrates. This interaction can modulate the activity of these enzymes, thereby affecting various biochemical pathways. Additionally, N,N’-(2-Chloro-1,4-phenylene)diacetamide can bind to certain proteins, altering their conformation and function .

Cellular Effects

N,N’-(2-Chloro-1,4-phenylene)diacetamide has notable effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. By modulating this pathway, N,N’-(2-Chloro-1,4-phenylene)diacetamide can impact cell growth and survival. Furthermore, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N,N’-(2-Chloro-1,4-phenylene)diacetamide involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, it can inhibit acetyltransferases by binding to their active sites, preventing the transfer of acetyl groups to substrates. This inhibition can lead to changes in gene expression and cellular function. Additionally, N,N’-(2-Chloro-1,4-phenylene)diacetamide can interact with DNA-binding proteins, affecting their ability to regulate gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-(2-Chloro-1,4-phenylene)diacetamide can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its efficacy and changes in its effects on cellular function. Long-term studies have shown that prolonged exposure to N,N’-(2-Chloro-1,4-phenylene)diacetamide can result in alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of N,N’-(2-Chloro-1,4-phenylene)diacetamide vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can induce toxic effects, including cellular damage and apoptosis. These adverse effects are likely due to the compound’s ability to disrupt critical biochemical pathways and cellular processes .

Metabolic Pathways

N,N’-(2-Chloro-1,4-phenylene)diacetamide is involved in various metabolic pathways. It interacts with enzymes such as acetyltransferases and deacetylases, influencing the acetylation status of proteins and other biomolecules. This interaction can affect metabolic flux and the levels of specific metabolites. Additionally, the compound can modulate the activity of enzymes involved in energy metabolism, leading to changes in cellular energy balance .

Transport and Distribution

Within cells and tissues, N,N’-(2-Chloro-1,4-phenylene)diacetamide is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. For example, the compound can bind to transporters in the cell membrane, allowing it to enter the cell and reach its target sites .

Subcellular Localization

N,N’-(2-Chloro-1,4-phenylene)diacetamide exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular organelles or compartments through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA-binding proteins and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism .

Biologische Aktivität

N,N'-(2-Chloro-1,4-phenylene)bisacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHClNO. The compound features a bisacetamide structure with a chloro substituent on the phenylene ring, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. A study focusing on chloroacetamides found that compounds with halogenated phenyl rings demonstrated effective antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

Key Findings:

- Minimum Inhibitory Concentration (MIC): The MIC for this compound against C. albicans was reported to be between 128 to 256 µg/mL, indicating its effectiveness against fungal strains resistant to conventional treatments .

- Biofilm Inhibition: The compound inhibited up to 92% of biofilm formation in C. albicans, showcasing its potential as a therapeutic agent against biofilm-associated infections .

The mechanism through which this compound exerts its biological effects involves interaction with cellular targets. The chloro group enhances lipophilicity, allowing the compound to penetrate cellular membranes more effectively. This structural feature facilitates interactions with key biological molecules, potentially disrupting microbial cellular functions.

Study on Antifungal Activity

A detailed investigation into the antifungal properties of 2-chloro-N-phenylacetamide (a related compound) demonstrated significant activity against fluconazole-resistant strains of C. albicans. The study employed various assays to evaluate the compound's efficacy:

| Parameter | Result |

|---|---|

| MIC (µg/mL) | 128 - 256 |

| MFC (µg/mL) | 512 - 1024 |

| Biofilm Inhibition (%) | Up to 92% |

| Biofilm Rupture (%) | Up to 87% |

This study highlighted the potential of this compound in combating drug-resistant fungal infections .

QSAR Analysis

Quantitative structure-activity relationship (QSAR) analyses have been employed to predict the biological activity of this compound based on its chemical structure. These analyses suggest that modifications in substituents can significantly alter antimicrobial potency. Compounds with specific halogen substitutions were identified as particularly promising candidates for further development .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Research indicates that N,N'-(2-Chloro-1,4-phenylene)bisacetamide exhibits antibacterial and antifungal activities. Its mechanism involves disrupting cellular processes in microbial organisms, making it a candidate for developing new antimicrobial agents. Studies have shown that the compound can inhibit the growth of various pathogens, although further investigations are needed to fully elucidate its efficacy and safety profiles in clinical settings.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its effects on different cancer cell lines, with some findings indicating that it can induce apoptosis in malignant cells while demonstrating low toxicity toward normal cells. The specific pathways through which it exerts these effects are still under research, but its potential as an anticancer agent is promising.

Analytical Chemistry

Chromatographic Applications

this compound can be effectively analyzed using high-performance liquid chromatography (HPLC). It is separable on Newcrom R1 HPLC columns under reverse-phase conditions. The mobile phase typically consists of acetonitrile and water, with modifications for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetic studies .

Material Science

Polymer Chemistry

The compound's structural features allow it to be used as a building block in polymer synthesis. Its ability to undergo various chemical reactions makes it useful for creating functionalized polymers with specific properties. These polymers can find applications in coatings, adhesives, and other materials requiring enhanced performance characteristics.

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of this compound has revealed insights into how modifications to its structure can influence biological activity. For example, variations such as replacing the chloro group with bromo or nitro groups have been studied to assess changes in reactivity and biological efficacy .

Eigenschaften

IUPAC Name |

N-(4-acetamido-3-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-6(14)12-8-3-4-10(9(11)5-8)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHROLNIFFZEQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)NC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198661 | |

| Record name | N,N'-(2-Chloro-1,4-phenylene)bisacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50610-32-7 | |

| Record name | N,N′-(2-Chloro-1,4-phenylene)bis[acetamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50610-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-(2-Chloro-1,4-phenylene)bisacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050610327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-(2-Chloro-1,4-phenylene)bisacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(2-chloro-1,4-phenylene)bisacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.